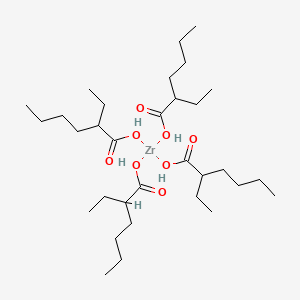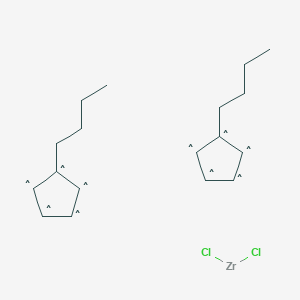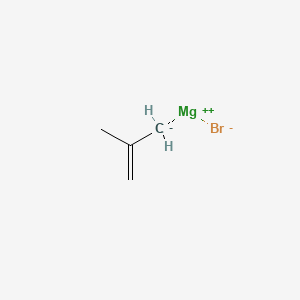
2-Butylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylzinc bromide is an organozinc compound with the molecular formula C4H9BrZn . It is a colorless to pale yellow liquid that is highly reactive and sensitive to air and moisture. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butylzinc bromide can be synthesized through the reaction of butyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows:
C4H9Br+Zn→C4H9ZnBr
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may involve the use of specialized equipment to handle the air-sensitive nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium catalyst and a halide or triflate as the electrophile. The reaction is typically carried out in an inert atmosphere with THF as the solvent.
Addition Reactions: this compound can react with aldehydes, ketones, and other carbonyl compounds to form alcohols.
Major Products:
Negishi Coupling: The major products are substituted alkanes or alkenes, depending on the nature of the electrophile.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the structure of the carbonyl compound.
Aplicaciones Científicas De Investigación
2-Butylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-butylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the compound transfers the butyl group to the electrophile, facilitated by a palladium catalyst. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
- Butylzinc chloride (C4H9ZnCl)
- Phenylzinc bromide (C6H5ZnBr)
- Methylzinc bromide (CH3ZnBr)
Comparison: 2-Butylzinc bromide is unique due to its specific reactivity and the nature of the butyl group. Compared to butylzinc chloride, it has different solubility and reactivity profiles. Phenylzinc bromide and methylzinc bromide have different alkyl or aryl groups, leading to variations in their reactivity and applications.
Propiedades
IUPAC Name |
bromozinc(1+);butane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGUFISTUEOBS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)






